molecular formula C6H9BrN2O B13045263 1-(5-Bromofuran-2-yl)ethane-1,2-diamine

1-(5-Bromofuran-2-yl)ethane-1,2-diamine

Katalognummer: B13045263
Molekulargewicht: 205.05 g/mol
InChI-Schlüssel: PHQQZCQFDTVJTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromofuran-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 g/mol . This compound features a brominated furan ring attached to an ethane-1,2-diamine moiety, making it a versatile intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromofuran-2-yl)ethane-1,2-diamine typically involves the bromination of furan followed by the introduction of the ethane-1,2-diamine group. The reaction conditions often require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The subsequent step involves the reaction of the brominated furan with ethane-1,2-diamine under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromofuran-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(5-Bromofuran-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(5-Bromofuran-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The brominated furan ring and ethane-1,2-diamine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 1-(5-Chlorofuran-2-yl)ethane-1,2-diamine
  • 1-(5-Iodofuran-2-yl)ethane-1,2-diamine
  • 1-(5-Methylfuran-2-yl)ethane-1,2-diamine

Comparison: 1-(5-Bromofuran-2-yl)ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .

Eigenschaften

Molekularformel

C6H9BrN2O

Molekulargewicht

205.05 g/mol

IUPAC-Name

1-(5-bromofuran-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C6H9BrN2O/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4H,3,8-9H2

InChI-Schlüssel

PHQQZCQFDTVJTI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)Br)C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.